molecular formula C29H18Cl2N2O B5155493 N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine

N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine

Cat. No. B5155493
M. Wt: 481.4 g/mol
InChI Key: AZRSGTFBMMJIRE-UHFFFAOYSA-N
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Description

N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine, also known as Acrinol, is a synthetic compound with a molecular weight of 467.92 g/mol. It is an acridine derivative that has been extensively studied for its potential use in scientific research. In

Mechanism of Action

The mechanism of action of N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine is not fully understood. However, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. This inhibition leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest. It has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine in lab experiments is its ability to selectively target cancer cells. This makes it a potentially useful therapeutic agent for cancer treatment. However, one limitation is that it can be toxic to normal cells at high concentrations.

Future Directions

There are several future directions for the study of N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine. One direction is to further investigate its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Another direction is to explore its use as a fluorescent probe for the detection of DNA and RNA. Additionally, further studies could be conducted to optimize its synthesis method and improve its purity and yield. Finally, more research could be conducted to better understand its mechanism of action and identify potential targets for its use in cancer treatment.

Synthesis Methods

The synthesis of N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine involves the reaction of 3-chloro-4-nitrophenol with 1-chloro-2-naphthol in the presence of ammonium acetate and copper powder. The resulting product is then reacted with acridine in the presence of potassium carbonate and dimethylformamide to yield N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine. This synthesis method has been optimized to yield high purity and high yield of the product.

Scientific Research Applications

N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine has been extensively studied for its potential use in scientific research. It has been shown to have antitumor, antifungal, and antibacterial properties. It has also been used as a fluorescent probe for DNA and RNA detection. Furthermore, it has been studied as a potential therapeutic agent for Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyphenyl]acridin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H18Cl2N2O/c30-23-17-19(14-16-26(23)34-27-15-13-18-7-1-2-8-20(18)28(27)31)32-29-21-9-3-5-11-24(21)33-25-12-6-4-10-22(25)29/h1-17H,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRSGTFBMMJIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)OC3=C(C=C(C=C3)NC4=C5C=CC=CC5=NC6=CC=CC=C64)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyphenyl]acridin-9-amine

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